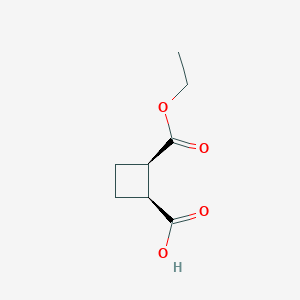
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid” is a type of organic compound known as anilides . Anilides are organic heterocyclic compounds derived from oxoacids by replacing an OH group by the NHPh group or derivative formed by ring substitution . The (1S,2R) designation indicates the stereochemistry of the molecule .
Molecular Structure Analysis
The molecular structure of “(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid” can be analyzed based on its stereochemistry. The (1S,2R) designation indicates that the molecule has two stereocenters . Stereocenters are atoms at which the interchange of two groups produces a different stereoisomer .Physical And Chemical Properties Analysis
The physical and chemical properties of diastereomers like “(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid” can vary. They can have different melting points, boiling points, and densities .Scientific Research Applications
Synthesis and Chemical Studies
The synthesis of cyclobutane derivatives, including (1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid, has been a focal point in chemical research due to their unique structural properties and potential applications. One study outlines the synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids from a chiral bicyclic compound, highlighting a method for constructing the cyclobutane ring via a [2+2] photocycloaddition reaction. This process showcases the versatility of cyclobutane derivatives for developing chiral molecules (Gauzy, Pereira, Faure, & Aitken, 2004).
Another contribution to the field comes from the development of 2-Ethoxycarbonyl-1-silacyclobutanes through intramolecular C–H insertion of carbenes. This study demonstrates a pathway for ring expansion, converting to 6-ethoxy-1-oxa-2-silacyclohex-5-enes, indicating the potential for creating novel cyclic compounds with significant synthetic value (Maas & Bender, 2000).
Biomedical Research
In biomedical research, the focus has been on the structural properties of cyclobutane amino acids and their incorporation into peptides. Research indicates a marked preference for cyclobutane beta-amino acid oligomers to fold into a well-defined 12-helical conformation, suggesting potential applications in designing novel biomolecules with specific structural attributes (Fernandes et al., 2010).
Another study explored the stereodivergent syntheses of bis(cyclobutane) β-dipeptides, opening avenues for the development of new peptides with unique structural and functional properties. This research demonstrates the cyclobutane ring's role in promoting rigid molecular structures, potentially valuable in drug design and protein engineering (Izquierdo et al., 2002).
Environmental and Other Applications
Beyond biomedical applications, cyclobutane derivatives also play roles in environmental science. For instance, studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs) have identified pathways involving cyclobutane-derived acids. These findings contribute to our understanding of bioremediation processes and the potential for developing more effective strategies for managing environmental pollution (Roy, Khara, & Dutta, 2012).
properties
IUPAC Name |
(1S,2R)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMICURRLLIGEI-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Ethoxycarbonylcyclobutane-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

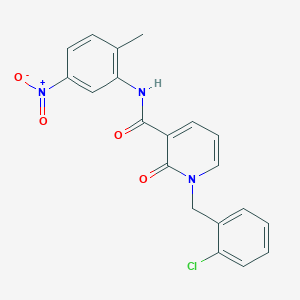
![3-(3-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2934173.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide](/img/structure/B2934174.png)
![1-{2-[(3-Chlorobenzyl)thio]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2934175.png)
![N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2934176.png)

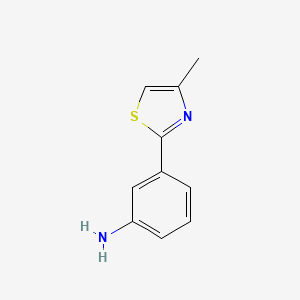
![3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-4-oxo-4H-quinolizine-1-carbonitrile](/img/structure/B2934179.png)
![2-[2-(Benzenesulfonyl)-5-pyridin-3-yl-3,4-dihydropyrazol-3-yl]phenol](/img/structure/B2934183.png)
![2-methyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2934184.png)
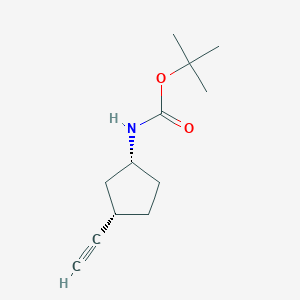
![3-benzyl-8,9-dimethoxy-5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2934189.png)
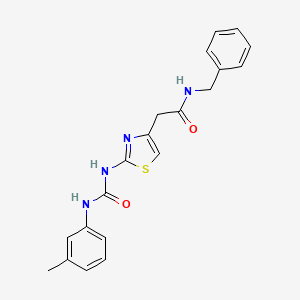
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2934195.png)